molecular formula C18H25N5O2S B11212960 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11212960
M. Wt: 375.5 g/mol
InChI Key: CTIOGVQKIHWTSA-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a quinazoline derivative featuring a sulfanylidene (C=S) substitution at the 2-position of the quinazoline core and a hexanamide side chain. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, including kinase inhibition and anticancer activity . The hexanamide chain serves as a flexible linker, possibly improving solubility or enabling interactions with hydrophobic binding pockets.

Properties

Molecular Formula

C18H25N5O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26)

InChI Key

CTIOGVQKIHWTSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Quinazoline with a 2-sulfanylidene group.
  • (Se)NBD-Mal () : Contains a selenadiazole (Se-containing) core, which confers distinct electronic properties compared to sulfur .
  • HDAC Modulators () : Utilize adamantane or benzothiophene cores for selective histone deacetylase (HDAC) inhibition .
  • Agrochemicals () : Chloroacetamides and triazines, structurally simpler but with halogen substituents for herbicidal activity .

Side Chain Variations

  • Target Compound : Hexanamide chain with an acetamidoethyl terminal group.
  • PSP60 () : Hexanamide linked to adamantyl and benzyl ester groups, enhancing bulkiness for HDAC selectivity .
  • Compounds : Polyether chains (e.g., triethylene glycol) improve aqueous solubility compared to alkyl chains .

Substituent Electronic Effects

  • Electron-Withdrawing Groups : Bromine in quinazoline derivatives () reduces reactivity in amination reactions .
  • Electron-Donating Groups : Methoxy groups () enhance quinazoline ring nucleophilicity, affecting reaction yields .

Target Compound Hypotheses

  • Kinase Inhibition : Quinazoline derivatives often target EGFR or VEGFR kinases. The sulfanylidene group may modulate ATP-binding pocket interactions.
  • Anticancer Potential: Thioether linkages (e.g., C=S) are common in cytotoxic agents, suggesting DNA intercalation or topoisomerase inhibition.

Activity of Analogues

  • HDAC Modulators (): Adamantyl and thiophenyl groups confer selectivity for Class I HDACs, with IC₅₀ values in nanomolar ranges .
  • Selenadiazole Sensors () : (Se)NBD-Mal acts as a fluorogenic probe for thiols, leveraging selenium’s polarizability for rapid detection .
  • Agrochemicals () : Chloroacetamides inhibit fatty acid synthesis in weeds, while triazines disrupt photosynthesis .

Physicochemical Properties

  • Solubility : Polyether chains () enhance water solubility, whereas adamantyl groups () increase hydrophobicity .
  • Stability : Sulfanylidene groups may undergo oxidation to sulfones, whereas selenadiazoles () are more stable under physiological conditions .

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